Cas no 2361310-64-5 (4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane is a specialized boronic ester compound widely used in Suzuki-Miyaura cross-coupling reactions. Its key advantages include high stability under ambient conditions, making it suitable for storage and handling in synthetic applications. The electron-withdrawing nitro group enhances reactivity, facilitating efficient coupling with aryl halides. The tetramethyl substitution on the dioxaborolane ring further improves solubility in organic solvents, ensuring compatibility with diverse reaction conditions. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its well-defined structure and consistent performance make it a reliable reagent for constructing complex molecular architectures.
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane structure
2361310-64-5 structure
商品名:4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
CAS番号:2361310-64-5
MF:C13H18BNO4
メガワット:263.097323894501
CID:5464104

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE
    • AT29343
    • Z2044750808
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-
    • 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
    • インチ: 1S/C13H18BNO4/c1-9-7-6-8-10(15(16)17)11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
    • InChIKey: OXZJHPKPCLIZTQ-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C(=CC=CC=2C)[N+](=O)[O-])OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 263.1328882 g/mol
  • どういたいしつりょう: 263.1328882 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 263.10
  • トポロジー分子極性表面積: 64.3

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7394133-0.5g
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
2361310-64-5 95.0%
0.5g
$835.0 2025-03-11
Enamine
EN300-7394133-0.1g
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
2361310-64-5 95.0%
0.1g
$372.0 2025-03-11
Enamine
EN300-7394133-1.0g
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
2361310-64-5 95.0%
1.0g
$1070.0 2025-03-11
Aaron
AR023P09-250mg
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
2361310-64-5 95%
250mg
$754.00 2025-02-14
Aaron
AR023P09-100mg
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
2361310-64-5 95%
100mg
$537.00 2025-02-14
Aaron
AR023P09-2.5g
4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE
2361310-64-5 95%
2.5g
$2913.00 2023-12-15
Aaron
AR023P09-1g
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
2361310-64-5 95%
1g
$1497.00 2025-02-14
Aaron
AR023P09-10g
4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE
2361310-64-5 95%
10g
$6359.00 2023-12-15
abcr
AB576898-250mg
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane; .
2361310-64-5
250mg
€716.10 2024-08-02
Enamine
EN300-7394133-0.05g
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
2361310-64-5 95.0%
0.05g
$249.0 2025-03-11

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 関連文献

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolaneに関する追加情報

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 2361310-64-5): A Versatile Boron-Based Building Block for Organic Synthesis

In the realm of modern organic chemistry, 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 2361310-64-5) has emerged as a pivotal boronic ester compound, widely recognized for its utility in Suzuki-Miyaura cross-coupling reactions. This dioxaborolane derivative is particularly valued for its stability, reactivity, and compatibility with diverse synthetic protocols, making it a cornerstone in pharmaceutical research, materials science, and agrochemical development.

The nitrophenyl moiety in this compound introduces unique electronic properties, enabling selective functionalization in C-C bond formation reactions. Researchers frequently employ it to construct complex heterocyclic frameworks, a topic gaining traction due to the rising demand for novel drug candidates and organic electronic materials. Its tetramethyl-substituted dioxaborolane structure enhances steric protection, minimizing unwanted side reactions—a feature often highlighted in high-throughput screening studies.

Recent trends in green chemistry have spurred interest in optimizing the synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane using catalytic methods. Questions like *"How to improve the yield of boron-containing intermediates?"* or *"What are the alternatives to palladium catalysts in Suzuki couplings?"* dominate academic forums, reflecting the compound's relevance in sustainable methodologies. Its air-stable nature further aligns with industrial preferences for user-friendly reagents.

From an analytical perspective, advanced techniques such as NMR spectroscopy and X-ray crystallography are routinely used to characterize this dioxaborolane. The nitro group at the 6-position of the phenyl ring offers a handle for further derivatization, a strategy leveraged in click chemistry applications. This adaptability has positioned the compound as a multifunctional synthon in medicinal chemistry, where fragment-based drug design is a hot topic.

In material science, the π-conjugated system of 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane contributes to its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Searches for *"boron-based electron transporters"* or *"nitroaromatic dopants for polymers"* underscore its interdisciplinary appeal. The compound's thermal stability also makes it suitable for high-temperature applications, a niche explored in aerospace coatings.

Quality control protocols for CAS No. 2361310-64-5 emphasize HPLC purity assays and residual solvent analysis, addressing concerns about batch-to-batch reproducibility—a frequent query among industrial buyers. Regulatory-compliant documentation, including REACH dossiers and SDS, further enhances its marketability in regions with stringent chemical regulations.

Looking ahead, innovations in flow chemistry and machine learning-assisted synthesis are expected to streamline the production of this boronate ester. As the scientific community prioritizes atom economy and waste reduction, 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane will likely remain a keystone intermediate in next-generation synthetic strategies.

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Amadis Chemical Company Limited
(CAS:2361310-64-5)4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
A1226886
清らかである:99%
はかる:1g
価格 ($):400